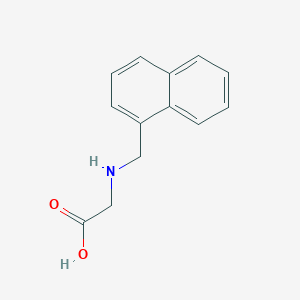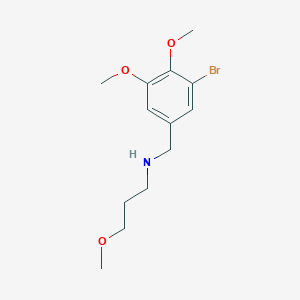
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine, also known as BEMFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMFA belongs to the class of benzylamine compounds and has been shown to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is not fully understood. However, it has been suggested that N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine may act by modulating the activity of certain enzymes and receptors in the body. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. In addition, N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in lab experiments is its high potency and selectivity. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been shown to exhibit potent anti-inflammatory and anti-cancer properties at relatively low concentrations. However, one of the limitations of using N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine. One area of research is the development of more efficient synthesis methods for N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine and its derivatives. Another area of research is the investigation of the potential therapeutic applications of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the development of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine-based drug delivery systems could enhance its therapeutic potential and reduce its limitations.
合成法
The synthesis of N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine involves the reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and 2-furylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism to yield N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine as the final product.
科学的研究の応用
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
N-(3-bromo-5-ethoxy-4-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
分子式 |
C15H18BrNO3 |
分子量 |
340.21 g/mol |
IUPAC名 |
N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-14-8-11(7-13(16)15(14)18-2)9-17-10-12-5-4-6-20-12/h4-8,17H,3,9-10H2,1-2H3 |
InChIキー |
VEIWHHOTUHBODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CO2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

